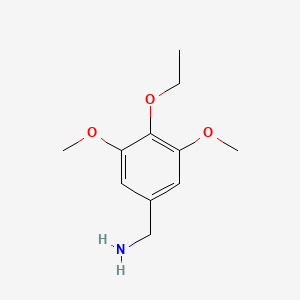

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-ethoxy-3,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6H,4,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKUCJOTSGIEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Ethoxy 3,5 Dimethoxyphenyl Methanamine

Established Synthetic Pathways to (4-Ethoxy-3,5-dimethoxyphenyl)methanamine

Established synthetic routes to benzylamines, which are applicable to the synthesis of this compound, often involve multiple steps and rely on classical organic reactions.

A common strategy for the synthesis of benzylamines involves the conversion of a corresponding benzaldehyde (B42025) or benzyl (B1604629) halide. One potential multi-step pathway to this compound begins with the appropriate aldehyde, 4-ethoxy-3,5-dimethoxybenzaldehyde (B2664919). This aldehyde can undergo reductive amination to yield the desired primary amine. This process typically involves the formation of an imine by reacting the aldehyde with ammonia (B1221849) or an ammonia source, followed by reduction of the imine to the amine.

Alternatively, the synthesis can proceed through a benzyl halide intermediate. For instance, 4-ethoxy-3,5-dimethoxybenzyl alcohol could be converted to the corresponding benzyl chloride or bromide. Subsequent reaction with an amine source, such as ammonia or a protected amine equivalent, would lead to the formation of the target benzylamine (B48309). A classic example of this is the Gabriel synthesis, which, although effective, can have poor atom economy. rsc.org

Flow chemistry presents a modern approach to multi-step synthesis, allowing for the integration of several reaction and purification steps into a continuous sequence. syrris.jp This methodology can significantly reduce reaction times and improve efficiency compared to traditional batch processes. syrris.jp

The synthesis of this compound relies on the availability of appropriately substituted aromatic precursors.

4-Ethoxy-3,5-dimethoxybenzaldehyde: This is a crucial starting material for synthetic routes involving reductive amination. It can be synthesized from syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) by ethylation of the phenolic hydroxyl group using reagents like diethyl sulfate (B86663) or ethyl iodide in the presence of a base. chemicalbook.com

Syringaldehyde: As a readily available bio-based compound, syringaldehyde is an important precursor.

Vanillin: This compound can also serve as a starting point, which can be ethylated to form 4-ethoxy-3-methoxybenzaldehyde. nih.gov Subsequent methoxylation would be required to obtain the desired 3,5-dimethoxy substitution pattern.

4-Ethoxy-3,5-dimethoxybenzyl Alcohol: This alcohol can be prepared by the reduction of 4-ethoxy-3,5-dimethoxybenzaldehyde. It serves as a precursor for the synthesis of the corresponding benzyl halides.

The following table summarizes key precursors and their roles in the synthesis:

| Precursor/Intermediate | Role in Synthesis |

| Syringaldehyde | Starting material for the synthesis of 4-ethoxy-3,5-dimethoxybenzaldehyde |

| 4-Ethoxy-3,5-dimethoxybenzaldehyde | Key intermediate for reductive amination to the target amine |

| 4-Ethoxy-3,5-dimethoxybenzyl Alcohol | Precursor for the formation of benzyl halide intermediates |

| 4-Ethoxy-3,5-dimethoxybenzyl Halide | Reactive intermediate for nucleophilic substitution with an amine source |

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern. However, regioselectivity is critical, particularly when dealing with precursors that have multiple reactive sites.

In the synthesis of the precursor 4-ethoxy-3,5-dimethoxybenzaldehyde from syringaldehyde, the ethylation must occur selectively at the phenolic hydroxyl group. The use of appropriate reaction conditions, such as a suitable base and solvent, is necessary to ensure this selectivity.

In broader contexts of benzylamine synthesis, regioselectivity can be a significant challenge, especially in reactions involving C-H functionalization. rsc.org For instance, the arylation of N,N-dimethylbenzylamine can be directed to either the N-methyl or the N-benzylic position by tuning the catalytic system. rsc.org While not directly applicable to the synthesis of the primary amine , these principles highlight the importance of controlling regioselectivity in substituted benzylamine synthesis.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rsc.orgwalisongo.ac.id

Catalytic methods offer a promising green alternative to traditional stoichiometric reactions for the formation of amines.

Catalytic Reductive Amination: Instead of using stoichiometric reducing agents, catalytic hydrogenation can be employed for the reduction of the imine intermediate. This method typically uses a heterogeneous catalyst, such as palladium on carbon or Raney nickel, with hydrogen gas. This approach generates water as the only byproduct, making it an environmentally benign option.

Borrowing Hydrogen Methodology: This elegant strategy allows for the direct coupling of alcohols with ammonia to form primary amines. acs.orgresearchgate.net A catalyst, often based on a transition metal like nickel, temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. acs.orgresearchgate.net This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the amine, with the catalyst being regenerated in the process. researchgate.net This method is highly atom-economical and avoids the need to pre-form the aldehyde. researchgate.net

The table below outlines some catalytic methods for amine synthesis:

| Catalytic Method | Description | Advantages |

| Catalytic Reductive Amination | Two-step, one-pot reaction involving imine formation from an aldehyde and ammonia, followed by catalytic hydrogenation. | High yields, clean reaction, avoids stoichiometric reagents. |

| Borrowing Hydrogen | Direct amination of an alcohol using ammonia and a transition metal catalyst. | High atom economy, uses readily available alcohols, generates water as the main byproduct. acs.orgresearchgate.net |

Chemo-enzymatic and biocatalytic methods utilize enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions. mdpi.com

Transaminases: These enzymes can catalyze the conversion of a ketone or aldehyde to an amine by transferring an amino group from an amino donor, such as isopropylamine (B41738) or cadaverine. researchgate.net A transaminase could potentially be used to convert 4-ethoxy-3,5-dimethoxybenzaldehyde directly to this compound. This approach offers excellent selectivity and operates under environmentally friendly aqueous conditions. researchgate.net

Reductive Aminases: These enzymes can catalyze the reductive amination of aldehydes or ketones to amines, often with high enantioselectivity if a chiral center is formed.

The use of biocatalysts in organic synthesis is a rapidly growing field, driven by the desire for more sustainable and efficient chemical processes. researchgate.net While specific examples for the synthesis of this compound may not be extensively documented, the principles of biocatalysis are readily applicable.

Flow Chemistry and Continuous Synthesis Techniques

A plausible continuous flow approach for the synthesis of this compound would likely involve the reductive amination of 4-ethoxy-3,5-dimethoxybenzaldehyde. In such a setup, streams of the aldehyde, a nitrogen source (such as ammonia in a suitable solvent), and a reducing agent would be continuously fed into a microreactor or a packed-bed reactor. mdpi.combeilstein-journals.org The use of a solid-supported catalyst or reagent within the reactor can simplify purification by retaining the catalyst within the flow system. beilstein-journals.org

The benefits of a continuous flow process for this synthesis include precise control over reaction parameters such as temperature, pressure, and residence time, leading to potentially higher yields and purity. mdpi.com The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, which is crucial for controlling exothermic reactions. mit.edu Furthermore, the reduced reaction volumes at any given time significantly enhance the safety profile of the process. mdpi.com

Illustrative Parameters for Continuous Flow Reductive Amination:

| Parameter | Illustrative Value/Range | Purpose |

| Reactor Type | Packed-bed with catalyst | Facilitates catalyst recovery and reuse. |

| Aldehyde Concentration | 0.1 - 0.5 M in a suitable solvent (e.g., THF, MeOH) | To maintain a homogeneous reaction mixture. |

| Nitrogen Source | 10-20 equivalents of Ammonia in solvent | To drive the imine formation equilibrium. |

| Reducing Agent | H₂ gas (with a heterogeneous catalyst like Pd/C or Raney Ni) | For the reduction of the in-situ formed imine. |

| Flow Rate | 0.1 - 1.0 mL/min | To control the residence time in the reactor. |

| Residence Time | 5 - 30 minutes | To allow for complete conversion. |

| Temperature | 25 - 100 °C | To optimize reaction kinetics and selectivity. |

| Pressure | 1 - 10 bar | To maintain reagents in the liquid phase and enhance gas solubility. |

This table is illustrative and based on general principles of flow chemistry for reductive amination. Actual parameters would require experimental optimization.

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the yield and purity of this compound is a critical aspect of its synthesis, whether in batch or continuous flow processes. A systematic approach to optimization involves the careful manipulation of various reaction parameters and the implementation of effective purification strategies. azom.com

A key strategy for maximizing yield is to have a thorough understanding of the reaction kinetics and mechanism. azom.com For the reductive amination of 4-ethoxy-3,5-dimethoxybenzaldehyde, factors such as the choice of reducing agent, solvent, temperature, and pH can significantly influence the reaction outcome. For instance, the use of milder reducing agents like sodium triacetoxyborohydride (B8407120) can sometimes offer better chemoselectivity compared to harsher reagents. koreascience.kr

The purity of the final product is heavily dependent on minimizing the formation of byproducts. In the context of reductive amination, potential impurities could include the corresponding secondary amine (from the reaction of the primary amine product with another molecule of the aldehyde) and the alcohol (from the reduction of the aldehyde). mdpi.com The formation of the secondary amine can often be suppressed by using a large excess of the ammonia source. organic-chemistry.org

Post-reaction purification is another critical step for achieving high purity. Techniques such as crystallization, distillation, and chromatography are commonly employed. biotage.com The choice of purification method will depend on the physical properties of this compound and its impurities.

Key Parameters for Optimization in Reductive Amination:

| Parameter | Effect on Yield and Purity | Optimization Strategy |

| Reactant Stoichiometry | The ratio of aldehyde to amine source can affect the formation of primary vs. secondary amines. organic-chemistry.org | Use a significant excess of the amine source (e.g., ammonia) to favor primary amine formation. organic-chemistry.org |

| Reducing Agent | The choice of reducing agent impacts selectivity and reactivity. koreascience.kr | Screen various reducing agents (e.g., NaBH₄, NaBH(OAc)₃, H₂/catalyst) to find the optimal balance between reaction rate and side reactions. koreascience.krorganic-chemistry.org |

| Solvent | The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. researchgate.net | Test a range of solvents (e.g., methanol (B129727), ethanol, THF, dichloromethane) to identify the one that provides the best balance of solubility and reactivity. researchgate.net |

| Temperature | Reaction temperature affects the rate of reaction and the formation of byproducts. biotage.com | Conduct the reaction at various temperatures to find the optimal point that maximizes the rate of the desired reaction while minimizing decomposition or side reactions. biotage.com |

| pH/Additives | The pH can be crucial for imine formation. Acidic or basic catalysts can be used to accelerate the reaction. organic-chemistry.org | Screen different acid or base catalysts (e.g., acetic acid, titanium(IV) isopropoxide) to improve the rate of imine formation. organic-chemistry.orgorganic-chemistry.org |

| Purification Method | The final purity is determined by the effectiveness of the purification process. biotage.com | Develop a robust purification protocol, which may involve a combination of extraction, crystallization, and/or chromatography to remove residual starting materials and byproducts. biotage.com |

This table provides general strategies for optimizing the synthesis of primary amines via reductive amination and would need to be adapted specifically for this compound.

While specific chemo-enzymatic approaches for the synthesis of this compound are not documented in the searched literature, this area of biocatalysis presents a promising avenue for the development of highly selective and sustainable synthetic routes. nih.gov Enzymes such as transaminases could potentially be employed for the asymmetric synthesis of the chiral amine from a corresponding ketone precursor, offering high enantioselectivity under mild reaction conditions. nih.gov

Derivatization Chemistry and Structure Property Relationships of 4 Ethoxy 3,5 Dimethoxyphenyl Methanamine Analogues

Design Principles for Novel (4-Ethoxy-3,5-dimethoxyphenyl)methanamine Derivatives

The design of novel derivatives of this compound is guided by established structure-activity relationship (SAR) principles derived from studies on structurally related phenethylamines. The primary goal is to modulate receptor affinity and selectivity by altering the steric, electronic, and lipophilic properties of the molecule.

Key design principles focus on the substituents at the 4-position of the phenyl ring. For the closely related 2,5-dimethoxyphenylalkylamines, the nature of the 4-position substituent is a critical determinant of activity and affinity, particularly at serotonin (B10506) receptors like 5-HT2A and 5-HT2B. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies have revealed that affinity for these receptors often correlates with the lipophilicity (represented by the π value) and the electron-withdrawing character of the substituent at this position. nih.gov

For instance, increasing the lipophilicity of the 4-position substituent has been shown to correlate with higher affinity for the human 5-HT2A receptor. nih.gov Studies on a series of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) demonstrated that extending the 4-alkoxy chain generally increases binding affinities at 5-HT2A and 5-HT2C receptors and enhances agonist potency at the 5-HT2A receptor. frontiersin.org Similarly, introducing fluorination to the 4-alkoxy substituent can also increase binding affinity and functional potency. frontiersin.org

Another important design principle involves introducing conformational constraints to the alkylamine side chain. This can provide valuable information on the optimal spatial orientation of the amine group for receptor binding. nih.gov By restricting the molecule's flexibility, for example by incorporating the linker into a cyclic system, it is possible to enhance potency and selectivity for a specific receptor subtype. nih.gov

| Derivative Class | Design Principle | Predicted Outcome | Reference |

| 4-Alkoxy Analogues | Increase alkyl chain length or introduce fluorination | Enhanced 5-HT2A/2C receptor affinity and potency | frontiersin.org |

| 4-Halo Analogues | Introduce lipophilic, electron-withdrawing groups (e.g., Br, I) | Increased 5-HT2A receptor affinity | nih.gov |

| Conformationally Restricted Analogues | Incorporate alkyl linker into a cyclic system | Enhanced potency and potential for receptor selectivity | nih.gov |

Synthesis of Amide, Imine, and Urea (B33335) Derivatives

Amide Synthesis: Amides are typically synthesized by reacting the primary amine with an acylating agent, such as an acid chloride or an anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. This reaction is robust and allows for the introduction of a wide variety of acyl groups, enabling fine-tuning of the molecule's properties.

Imine Synthesis: Imines are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. researchgate.net This reaction is typically carried out in a solvent like methanol (B129727) and is often reversible. The resulting C=N double bond can be further reduced, for instance using sodium borohydride, to yield a secondary amine, a process known as reductive amination. nih.gov

Urea Synthesis: Urea derivatives can be prepared through several established methods. A common approach involves the reaction of the primary amine with an isocyanate. mdpi.comresearchgate.net Alternatively, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) to generate an intermediate isocyanate, which is then treated with a second, different amine to produce an unsymmetrical urea. nih.gov This two-step process is highly versatile for creating diverse urea libraries. nih.gov Multicomponent reactions, which combine three or more starting materials in a single step, also provide efficient pathways to complex heterocyclic structures that incorporate a urea moiety. mdpi.com

| Derivative Type | Reagents | Key Intermediate | Reference |

| Amide | Acid Chloride/Anhydride, Base | N/A | General Organic Chemistry |

| Imine (Schiff Base) | Aldehyde or Ketone | N/A | researchgate.net |

| Urea | Isocyanate | N/A | mdpi.comresearchgate.net |

| Urea | Phosgene/Triphosgene, then another Amine | Isocyanate | nih.gov |

Functionalization at Aromatic Ring and Alkyl Linker Positions

Beyond derivatization of the amine group, modifications to the aromatic ring and the alkyl linker offer further avenues to explore structure-property relationships.

Aromatic Ring Functionalization: The trimethoxy/ethoxy-substituted phenyl ring is the core pharmacophore. The positions ortho and meta to the alkylamine linker (positions 2 and 6) are occupied by methoxy (B1213986) groups, while the para position (position 4) holds the ethoxy group. While the existing substitution pattern is crucial, further functionalization could be explored, although this often requires multi-step synthesis starting from different precursors. However, the most studied modifications in analogous series involve varying the substituent at the 4-position. nih.govfrontiersin.org Replacing the ethoxy group with other alkoxy groups of varying chain lengths, introducing halogens, or adding nitro groups can systematically probe the electronic and steric requirements of target receptors. nih.gov

Alkyl Linker Functionalization: The methylene (B1212753) linker connecting the aromatic ring to the amine can also be modified. Introducing substituents on the linker, such as a methyl group to create an amphetamine analogue, can have profound effects on the compound's pharmacological profile. Furthermore, restricting the conformational freedom of this linker is a key strategy. Analogues of related phenethylamines have been synthesized where the side chain is incorporated into a cyclopropane (B1198618) or bicyclic system to lock its spatial orientation, which has been shown to be a major determinant of agonist potency at serotonin receptors. nih.gov

Combinatorial Chemistry and Library Synthesis Approaches for Derivatives

Combinatorial chemistry provides a high-throughput platform for generating large libraries of related compounds for screening. The versatile reactivity of the this compound scaffold makes it an excellent candidate for such approaches.

A library synthesis strategy can be based on a common intermediate. For instance, the parent amine can be used as a building block and reacted with a diverse set of reagents in parallel. Using an array of different acid chlorides, aldehydes, or isocyanates would rapidly generate corresponding libraries of amides, imines, or ureas.

Multi-component reactions (MCRs) are particularly powerful tools in combinatorial synthesis. An MCR involving an amine, a carbonyl compound, and an isocyanate can quickly produce a library of complex heterocyclic derivatives, such as hydantoins, in a single synthetic operation. mdpi.comresearchgate.net This approach allows for the rapid generation of molecular diversity from a set of readily available starting materials. General procedures for reactions like reductive amination can also be applied in a combinatorial fashion, where the parent amine is reacted with a library of different aldehydes to produce a diverse set of secondary amines. nih.gov

Computational Predictions of Structure-Derived Properties for Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for predicting the properties of novel derivatives before their synthesis, thereby rationalizing the design process. Quantitative Structure-Activity Relationship (QSAR) models are particularly useful in this context.

For phenethylamine (B48288) analogues, QSAR studies have successfully established correlations between structural features and biological activity. For example, it has been demonstrated that the affinity for serotonin 5-HT2 receptors can be predicted based on the physicochemical properties of the substituent at the 4-position of the aromatic ring. nih.gov Key descriptors in these models include the substituent's lipophilicity (π) and its electronic character (σp), with higher lipophilicity generally correlating with increased affinity. nih.govresearchgate.net

These models can be used to screen virtual libraries of proposed derivatives of this compound. By calculating the relevant molecular descriptors for each proposed structure, researchers can prioritize the synthesis of compounds with the highest predicted affinity or desired activity profile. This computational pre-screening saves significant time and resources compared to synthesizing and testing every possible analogue.

| Computational Method | Application | Key Descriptor(s) | Reference |

| QSAR | Predict receptor binding affinity | Lipophilicity (π), Electronic character (σp) | nih.govresearchgate.net |

| Virtual Screening | Prioritize synthesis of novel derivatives | Calculated physicochemical properties | N/A |

| Molecular Docking | Predict binding mode and affinity at a target receptor | Binding energy, intermolecular interactions | N/A |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine is expected to show distinct signals corresponding to each unique proton environment. Based on the analysis of analogous structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be as follows: The two aromatic protons at positions 2 and 6 are chemically equivalent and would appear as a singlet. The protons of the two equivalent methoxy (B1213986) groups at positions 3 and 5 would also produce a sharp singlet. The ethoxy group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The benzylic methylene protons (-CH₂-NH₂) adjacent to the aromatic ring would appear as a singlet, and the amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The symmetry of the molecule means that C-3 and C-5 are equivalent, as are C-2 and C-6. Key predicted signals include those for the two equivalent aromatic methoxy carbons, the ethoxy group's methylene and methyl carbons, the benzylic methylene carbon, and the four distinct aromatic carbons (C-1, C-2/6, C-3/5, C-4).

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the complete structural picture.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons (e.g., linking the aromatic proton singlet to its corresponding carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for connecting fragments, for instance, by showing correlations from the benzylic methylene protons to the aromatic carbons (C-1, C-2, C-6), and from the methoxy protons to their attached aromatic carbons (C-3, C-5).

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ar-H (2, 6) | ~6.5 | s (singlet) | ~103 |

| -CH₂-NH₂ | ~3.8 | s (singlet) | ~46 |

| -NH₂ | ~1.5-2.5 | br s (broad singlet) | N/A |

| OCH₃ (3, 5) | ~3.85 | s (singlet) | ~56 |

| O-CH₂-CH₃ | ~4.0 | q (quartet) | ~70 |

| O-CH₂-CH₃ | ~1.4 | t (triplet) | ~15 |

| Ar-C (1) | N/A | N/A | ~135 |

| Ar-C (3, 5) | N/A | N/A | ~153 |

| Ar-C (4) | N/A | N/A | ~137 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound (C₁₁H₁₇NO₃), the calculated exact mass of the neutral molecule is 211.12084 Da. Using a technique like electrospray ionization (ESI), the compound would typically be observed as its protonated form, [M+H]⁺, with a calculated exact mass of 212.12867 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or tandem mass spectrometry (MS/MS) experiments, the molecular ion is induced to break apart into smaller, characteristic fragment ions. The primary and most characteristic fragmentation pathway for benzylamines is the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable, substituted benzyl (B1604629) cation.

Expected Fragmentation Pattern:

Formation of the Benzyl Cation: The most prominent fragmentation would involve the loss of the aminomethyl radical (•CH₂NH₂) to form the (4-ethoxy-3,5-dimethoxyphenyl)methyl cation. This fragment would be expected to be the base peak in the spectrum.

Loss of Alkyl Groups: Subsequent fragmentation of the ether groups can occur, such as the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or a methyl radical (•CH₃) from a methoxy group.

| m/z (Da) | Ion Formula | Description |

|---|---|---|

| 212.12867 | [C₁₁H₁₈NO₃]⁺ | Protonated Molecule [M+H]⁺ |

| 182.08647 | [C₁₀H₁₂O₃]⁺• | Molecular ion after loss of •NH₂ |

| 181.07864 | [C₁₀H₁₁O₃]⁺ | Major fragment; loss of •CH₂NH₂ to form benzyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to specific vibrational transitions. For this compound, the key expected absorption bands would confirm the presence of the primary amine, the aromatic ring, and the ether linkages. The primary amine (-NH₂) group is characterized by two N-H stretching bands (one symmetric, one asymmetric) in the 3300-3500 cm⁻¹ region, as well as an N-H bending vibration (scissoring) around 1600 cm⁻¹. The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The prominent C-O stretching vibrations of the aryl ether groups would produce strong bands in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O and N-H bonds give strong signals in IR, the symmetric vibrations of the aromatic ring often produce strong, sharp signals in the Raman spectrum, making it particularly useful for analyzing the benzene (B151609) core.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1590, 1500 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (asymmetric) | Aryl Ether |

| 1070 - 1020 | C-O Stretch (symmetric) | Aryl Ether |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 4-ethoxy-3-methoxybenzaldehyde, provides valuable insights. nih.gov Such studies show that the substituted phenyl ring is typically planar. The analysis would reveal the preferred conformation of the ethoxy and methoxy groups relative to the plane of the ring.

For the target molecule, X-ray analysis would be particularly informative. It would establish the precise conformation of the aminomethyl side chain relative to the ring. If the compound is crystallized as a salt (e.g., the hydrochloride salt), the analysis would detail the intermolecular interactions, especially the hydrogen bonding network between the ammonium (B1175870) group (R-NH₃⁺) and the counter-ions, which governs the crystal packing. researchgate.net These solid-state interactions can be crucial for understanding the physical properties of the material.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are therefore vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. For a polar, basic compound like this compound, a reversed-phase method would typically be used.

Stationary Phase: A C18 (octadecylsilyl) column is common.

Mobile Phase: A gradient mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector would be used, monitoring at wavelengths where the substituted benzene ring absorbs, likely around 230 and 270 nm. The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Quantum Mechanical Studies on 4 Ethoxy 3,5 Dimethoxyphenyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.net By applying DFT, one can determine the molecule's ground-state geometry, electronic distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity. nih.gov

A typical DFT study on (4-Ethoxy-3,5-dimethoxyphenyl)methanamine would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). nih.gov This process finds the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

Furthermore, DFT allows for the calculation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. nih.govescholarship.org Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of chemical behavior. frontiersin.org

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | 0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | -0.9 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | 3.35 eV | Measures resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. longdom.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual trajectory of the system. longdom.org

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. A force field, like AMBER or OPLS3, is chosen to define the potential energy of the system. nih.govlongdom.org The simulation is run for a specific duration (e.g., nanoseconds) at a constant temperature and pressure.

Analysis of the resulting trajectory can reveal the molecule's conformational landscape—the various shapes it can adopt and the likelihood of each. This is crucial for understanding how it might fit into a biological receptor. Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonds formed between the amine group of the molecule and surrounding water molecules. mdpi.comdovepress.com The stability and nature of these interactions are fundamental to the molecule's solubility and behavior in a biological environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org This is achieved by developing mathematical models that relate physicochemical or structural properties (descriptors) of a molecule to its activity. youtube.com

In the context of this compound and its derivatives, QSAR studies are invaluable for predicting the biological potency of new, unsynthesized analogs. frontiersin.org Key molecular descriptors for this class of compounds often include:

Lipophilicity: Represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this describes how well the molecule dissolves in fats and oils. youtube.com

Electronic Properties: Hammett (σ) and Taft (σ*) constants quantify the electron-donating or electron-withdrawing effects of substituents on the aromatic ring. youtube.com

Steric Parameters: Molar refractivity (MR) or Taft's steric parameter (Es) describe the size and shape of the molecule or its substituents.

A QSAR model for phenethylamine (B48288) derivatives might take a linear form, such as: log(1/C) = a(LogP) + b(σ) + c(Es) + d where C is the concentration required for a specific biological effect, and a, b, c, and d are constants determined by statistical regression. Such models can guide the synthesis of new derivatives with potentially enhanced activity. nih.gov

Table 2: Illustrative QSAR Model Data for Hypothetical Derivatives

| Derivative Substituent (R) | LogP | Hammett σ | Biological Activity (log(1/C)) |

|---|---|---|---|

| -H | 2.10 | 0.00 | 6.5 |

| -F | 2.14 | 0.06 | 6.8 |

| -Cl | 2.84 | 0.23 | 7.2 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely pathway from reactants to products, including any intermediates and, crucially, the transition states. rsc.org A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. researchgate.netnih.gov

For a reaction involving this compound, such as its synthesis or metabolism, DFT calculations can be employed to locate the geometry of the transition state. rsc.org A key feature of a correctly identified transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. This type of analysis provides fundamental insights into the feasibility and kinetics of chemical transformations. nih.govdntb.gov.ua

Predictive Modeling of Spectroscopic Signatures

Computational methods can accurately predict various types of spectra, which is immensely helpful for structure confirmation and characterization. youtube.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. numberanalytics.com These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. github.io By comparing this predicted spectrum with an experimental one, each absorption band can be assigned to a specific molecular vibration (e.g., N-H stretch, C-O stretch, aromatic C-H bend), aiding in the structural elucidation of the compound. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra is also a common application of computational chemistry. chemaxon.com While DFT can be used, more accurate predictions are often achieved through empirical models or machine learning algorithms trained on large databases of experimental data. nih.govgithub.io These tools predict the chemical shift for each nucleus in the molecule, providing a powerful method for confirming the identity and purity of a synthesized compound. biorxiv.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.45 | 105.2 |

| Methoxy (B1213986) (-OCH₃) | 3.85 | 56.4 |

| Ethoxy (-OCH₂CH₃) | 4.05 (q), 1.40 (t) | 64.3, 15.8 |

| Methylene (B1212753) (-CH₂NH₂) | 2.75 | 45.1 |

| Methylene (-Ar-CH₂-) | 2.60 | 36.5 |

| Aromatic C-O | --- | 153.5 |

Mechanistic Investigations of Biological Interactions for 4 Ethoxy 3,5 Dimethoxyphenyl Methanamine Derivatives in Vitro Focus

In Vitro Receptor Binding Affinity and Selectivity Studies

The primary molecular targets for (4-Ethoxy-3,5-dimethoxyphenyl)methanamine and related compounds are the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A subtype. frontiersin.orgconsensus.appresearchgate.net In vitro radioligand binding assays using transfected cell lines are employed to determine the affinity of these compounds for various receptors. Affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

Studies on a series of 4-alkoxy-3,5-dimethoxyphenethylamines have shown that these compounds bind with moderate to high affinity to the human 5-HT2A receptor. frontiersin.org this compound demonstrates a notable affinity for the 5-HT2A and 5-HT2C receptors. frontiersin.org The binding affinity at other serotonergic receptors, such as the 5-HT1A receptor, is considerably lower, indicating a degree of selectivity for the 5-HT2 subfamily. frontiersin.org

Interactions with non-serotonergic targets, including adrenergic (α1A, α2A) and dopaminergic (D2) receptors, as well as monoamine transporters, are generally weak, with Ki values often in the micromolar range, suggesting low affinity. frontiersin.org This selectivity profile underscores the central role of the 5-HT2A receptor in mediating the compound's biological effects. frontiersin.orgconsensus.app

| Receptor Subtype | Binding Affinity (Ki, nM) for this compound |

| 5-HT2A | 170 |

| 5-HT2C | 1200 |

| 5-HT1A | 9800 |

| α1A Adrenergic | >10,000 |

| α2A Adrenergic | 2600 |

| D2 Dopamine (B1211576) | >10,000 |

Data sourced from in vitro studies on human recombinant receptors. frontiersin.org

Enzyme Inhibition and Activation Kinetics in Cell-Free Systems

The metabolism of phenethylamines is a critical factor in their pharmacodynamics. Key enzymes involved in the metabolism of endogenous and exogenous amines include monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes. nih.govnih.gov

While specific enzyme kinetic parameters (e.g., Km, Ki, Vmax) for this compound are not extensively detailed in the available scientific literature, general structure-activity relationships for this class of compounds provide some insights. Phenethylamines are known substrates for MAO; however, structural modifications can significantly alter this interaction. researchgate.net For instance, the presence of an α-methyl group, which is absent in this compound, is known to confer resistance to MAO-catalyzed degradation. frontiersin.org Studies on the parent compound, mescaline, suggest it is a relatively poor substrate for MAO in vitro. nih.gov It is plausible that this compound is also metabolized by oxidative deamination, though the precise kinetics and enzyme affinities remain to be fully characterized in cell-free assays. nih.gov

Cellular Uptake and Subcellular Localization Studies (In Vitro Models)

The ability of this compound to traverse the cell membrane and its subsequent distribution within the cell are crucial for its interaction with intracellular components. However, specific studies detailing the cellular uptake and subcellular localization of this particular compound in in vitro models are limited.

Generally, small lipophilic molecules like phenethylamine (B48288) derivatives can cross the plasma membrane via passive diffusion. The precise mechanisms, such as the potential involvement of membrane transporters, have not been fully elucidated for this compound.

Fluorescence microscopy is a powerful technique used to visualize the subcellular distribution of compounds. nih.govnih.gov Recent research on other psychedelic compounds has indicated that some effects may be mediated by interactions with intracellular receptors, highlighting the importance of understanding where these molecules accumulate within the cell. researchgate.net For example, studies have shown that some phenethylamines may interact directly with the microtubule cytoskeleton. researchgate.net Without specific experimental data from techniques like radiolabeling or fluorescence imaging for this compound, its precise subcellular fate in cultured cells remains an area for future investigation. nih.govresearchgate.net

Modulation of Key Signaling Pathways in Cultured Cells

The best-characterized signaling pathway modulated by this compound is initiated by its binding to the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. nih.govnih.gov

The activation of this pathway follows a well-defined sequence:

G-Protein Activation : Agonist binding to the 5-HT2A receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. nih.gov

Phospholipase C (PLC) Stimulation : The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC). nih.govresearchgate.net

Second Messenger Production : PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com

Intracellular Calcium Release : IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding opens calcium channels, resulting in a rapid release of stored Ca2+ into the cytoplasm. researchgate.netmdpi.com

This transient increase in intracellular calcium concentration is a key signaling event that can activate a host of downstream effector proteins, such as protein kinase C (PKC) and various calcium-dependent enzymes, leading to a cascade of cellular responses. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis

The systematic modification of the mescaline structure has provided significant insights into the structural requirements for 5-HT2A receptor affinity. The 3,4,5-substitution pattern on the phenyl ring is a defining feature of this class of compounds. frontiersin.org

| Compound | 4-Position Substituent | 5-HT2A Receptor Affinity (Ki, nM) |

| Mescaline | -OCH3 (Methoxy) | 400 |

| This compound (Escaline) | -OCH2CH3 (Ethoxy) | 170 |

| Proscaline | -OCH2CH2CH3 (Propoxy) | 150 |

Data illustrates the trend of increasing affinity with increased 4-alkoxy chain length. frontiersin.org

This relationship forms a cornerstone of the SBR for this class, indicating that the topology and lipophilicity of the 4-position substituent are critical determinants of receptor affinity. nih.gov

Mechanistic Insights into Observed Biological Phenomena

The in vitro data provide a clear mechanistic framework for the biological activity of this compound at the molecular and cellular levels. The compound's primary mechanism of action is its function as an agonist at the 5-HT2A receptor. frontiersin.orgresearchgate.net

The structure-binding relationship analysis demonstrates that the 4-ethoxy group, in conjunction with the 3,5-dimethoxy background, confers a higher affinity for the 5-HT2A receptor compared to its parent compound, mescaline. frontiersin.org This enhanced binding affinity translates into a more potent activation of the receptor.

Upon activation, the receptor initiates a well-defined intracellular signaling cascade via the Gq/11-PLC-IP3/DAG pathway. nih.govnih.gov The resulting mobilization of intracellular calcium acts as a pivotal second messenger, triggering downstream cellular processes. Therefore, the observed biological phenomena associated with this compound in vitro can be mechanistically traced back to the specific, high-affinity interaction with the 5-HT2A receptor and the subsequent amplification of this signal through a canonical G-protein coupled signaling pathway.

Applications in Materials Science and Catalysis

(4-Ethoxy-3,5-dimethoxyphenyl)methanamine as a Monomer or Cross-linking Agent in Polymer Chemistry

The molecular structure of this compound, featuring a primary amine group, inherently positions it as a candidate for polymerization reactions. This amine functionality can react with various monomers, such as those containing carboxylic acid, acyl chloride, or epoxide groups, to form polyamides or polyamines. Its bulky substituted phenyl ring, comprised of one ethoxy and two methoxy (B1213986) groups, would be expected to impart specific properties to a resulting polymer, such as increased rigidity, altered solubility, and a higher glass transition temperature compared to polymers with more flexible aliphatic chains.

Furthermore, the primary amine allows for its potential use as a cross-linking agent. In a polymer matrix with reactive side chains, this compound could form covalent bonds between polymer chains, thereby enhancing the material's mechanical strength, thermal stability, and chemical resistance. However, specific examples and detailed research findings of its use in these capacities have not been reported in the scientific literature.

Design and Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the structure of the organic ligand. The amine group and the substituted aromatic ring of this compound make it a plausible candidate for modification into a ligand for MOF synthesis.

Utilization as a Core Building Block in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The aromatic ring of this compound can participate in pi-pi stacking interactions, while the amine group is a hydrogen bond donor. These features suggest its potential as a building block for creating complex, self-assembled supramolecular structures like capsules, cages, or gels. The specific arrangement of the ethoxy and methoxy substituents would play a crucial role in directing the self-assembly process and determining the final architecture. To date, there is no specific research that has been published detailing the use of this compound in forming supramolecular assemblies.

Catalytic Roles in Organic Transformations (e.g., Organocatalysis, Phase Transfer Catalysis)

The primary amine in this compound could potentially function as an organocatalyst. Primary amines are known to catalyze a variety of organic reactions, such as aldol (B89426) and Michael additions, by forming nucleophilic enamines or iminium ions as reactive intermediates. The electronic nature of the substituted phenyl ring could modulate the basicity and nucleophilicity of the amine, thereby influencing its catalytic activity and selectivity.

In the context of phase transfer catalysis, where a catalyst facilitates the migration of a reactant from one phase to another, quaternization of the amine group to form a quaternary ammonium (B1175870) salt would be a necessary modification. Such a salt could potentially act as a phase transfer catalyst, though this application remains theoretical without experimental validation.

Surface Functionalization and Nanomaterial Synthesis

The amine group of this compound provides a reactive handle for grafting the molecule onto the surfaces of various materials, such as silica, gold nanoparticles, or carbon nanotubes. This surface functionalization could be used to alter the surface properties of the material, for example, to improve its dispersibility in a particular solvent or to introduce specific recognition sites. In nanomaterial synthesis, it could potentially act as a capping agent to control the size and shape of nanoparticles during their formation. As with its other potential applications, the realization of this potential in published research is yet to be seen.

Future Research Directions and Emerging Opportunities for 4 Ethoxy 3,5 Dimethoxyphenyl Methanamine

Development of Advanced Synthetic Methodologies with Enhanced Efficiency

The synthesis of (4-Ethoxy-3,5-dimethoxyphenyl)methanamine and its derivatives is a foundational aspect of its study. While classical methods, such as the reduction of a corresponding β-nitrostyrene or the reduction of a benzyl (B1604629) cyanide, are established, future research will focus on developing more efficient, modular, and environmentally benign synthetic routes.

Advanced catalytic systems offer a promising avenue. For instance, a photoassisted nickel-catalyzed reductive cross-coupling between a suitably substituted aryl iodide and a tosyl-protected alkyl aziridine (B145994) presents a modern and modular approach. This method avoids stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst, allowing for the assembly of a diverse library of β-phenethylamine derivatives under mild conditions. acs.org The application of such cross-electrophile coupling strategies would enable the rapid generation of analogs of this compound with varied substitutions on the ethylamine (B1201723) backbone, which is crucial for detailed structure-activity relationship (SAR) studies. acs.org

Future efforts will likely concentrate on:

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance reaction efficiency, improve safety, and allow for easier scalability.

Biocatalysis: Employing engineered enzymes to perform key synthetic steps with high stereo- and regioselectivity, reducing the need for protecting groups and chiral separations.

C-H Activation: Direct functionalization of the aromatic ring or the ethylamine side chain through catalytic C-H activation, providing a more atom-economical route to novel derivatives.

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

The structural similarity of this compound to other psychoactive phenethylamines suggests that its primary biological targets are likely monoamine receptors. wikipedia.org Specifically, interaction with serotonin (B10506) 5-HT₂ receptors (5-HT₂ₐ and 5-HT₂c) and the trace amine-associated receptor 1 (TAAR1) is highly probable. wikipedia.orgmdpi.com Future research will aim to precisely quantify these interactions for the parent compound and a library of its derivatives.

However, the broader phenethylamine (B48288) scaffold is known to interact with a wide array of biological targets, opening up numerous therapeutic possibilities beyond psychoactivity. mdpi.comnih.gov The exploration of novel targets for derivatives of this compound represents a significant opportunity. Potential areas of investigation include:

Dopamine (B1211576) and Norepinephrine Transporters (DAT/NET): Many substituted phenethylamines inhibit the reuptake of dopamine and norepinephrine, a mechanism central to treatments for ADHD and depression. biomolther.orgbiomolther.org SAR studies could identify derivatives with potent and selective transporter inhibition.

Adrenergic Receptors: The phenethylamine core is present in many ligands for α- and β-adrenergic receptors, which are targets for cardiovascular and respiratory conditions. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Certain phenethylamine-based structures have been developed as agents targeting PPARs, which are implicated in metabolic disorders like obesity and inflammation. mdpi.com

| Compound | 5-HT₂ₐ | 5-HT₂c | TAAR1 |

|---|---|---|---|

| Mescaline (3,4,5-Trimethoxyphenethylamine) | 513 | 2100 | 190 |

| 2C-E (4-Ethyl-2,5-dimethoxyphenethylamine) | 23 | 49 | N/A |

| 2C-O-Et (4-Ethoxy-2,5-dimethoxyphenethylamine) | 150 | 180 | N/A |

Data in the table is illustrative and based on published values for analogous compounds to suggest the type of data future research would generate.

Integration into Advanced Material Systems for Specific Applications

Beyond pharmacology, the unique electronic and structural properties of aromatic amines present opportunities in materials science. The parent compound, 2-phenylethylamine, has been noted for its use as a wide-band gap semiconductor in optical and electronic applications. acs.org This suggests that this compound, with its electron-donating methoxy (B1213986) and ethoxy groups, could be investigated as a component in organic electronics.

Future research in this area could involve:

Organic Semiconductors: Exploring the semiconductor properties of the crystalline compound or thin films for potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The specific substitutions on the phenyl ring can be tuned to modify the material's band gap and charge transport characteristics.

Functional Polymers: Using the methanamine group as a handle to incorporate the molecule as a monomer into polymers. acs.org This could lead to the development of functional materials, such as polymer coatings with specific optical properties or modified surface energies. nih.gov

Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives to form ordered SAMs on various substrates, which could be used to functionalize surfaces for applications in sensing or molecular electronics.

Machine Learning and AI-Driven Approaches in Compound Design and Property Prediction

The traditional process of drug discovery and materials development is often slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this landscape, and these tools can be applied to accelerate the exploration of this compound and its derivatives.

Emerging opportunities include:

Generative Chemistry: Employing generative AI models to design novel derivatives in silico. These models can be trained on vast chemical databases and constrained to generate molecules with a high probability of binding to a specific biological target or possessing desired material properties.

Property Prediction: Using AI to build predictive models for key properties. This includes quantitative structure-activity relationship (QSAR) models to predict biological activity (e.g., receptor affinity) and quantitative structure-property relationship (QSPR) models to predict physicochemical properties (e.g., solubility, melting point) or material characteristics (e.g., band gap). This allows for the prioritization of synthetic targets, saving time and resources.

Synthesis Planning: Leveraging AI-powered retrosynthesis tools to identify the most efficient and cost-effective synthetic routes for newly designed compounds.

| Phase | AI/ML Tool | Objective | Example Output |

|---|---|---|---|

| 1. Design | Generative Adversarial Network (GAN) | Generate novel derivatives with high predicted affinity for the DAT. | List of 1,000 novel chemical structures based on the core scaffold. |

| 2. Prediction | Graph Neural Network (GNN) Model | Predict binding affinity, selectivity, and ADMET properties. | A ranked list of 50 high-priority candidates with predicted Ki < 100 nM. |

| 3. Synthesis | Retrosynthesis Planning Software | Identify the most efficient synthetic pathway for the top 10 candidates. | Step-by-step reaction plans with reagent and condition suggestions. |

Interdisciplinary Research Avenues with Bioengineering and Nanoscience

The convergence of chemistry with bioengineering and nanoscience opens up novel applications for functional molecules like this compound.

Bioengineering Applications: The ability of phenethylamines to be polymerized can be harnessed to create functional coatings for medical devices and implants. nih.gov A polymer derived from this compound could be used to create biocompatible surfaces that reduce fouling or promote specific cell adhesion. Furthermore, its integration into hydrogels or other biomaterials could be explored for tissue engineering or controlled-release systems.

Nanoscience Integration: The amine functionality provides a convenient anchor point for attaching the molecule to the surface of nanoparticles. This could lead to the development of:

Targeted Drug Delivery Systems: Covalently linking derivatives to nanocarriers, such as magnetic nanoparticles or functionalized nanodiamonds, could enable targeted delivery to specific tissues or cells, potentially enhancing therapeutic efficacy while minimizing systemic exposure. nih.gov

Nanosensors: Functionalizing gold nanoparticles or quantum dots with the compound could create novel sensors. Changes in the local environment could alter the electronic properties of the molecule, leading to a detectable change in the nanoparticle's optical or electrical properties.

By pursuing these future research directions, the scientific community can move beyond the classical understanding of this compound to unlock its full potential in medicine, materials science, and nanotechnology.

常见问题

Basic: What safety protocols are recommended for handling (4-Ethoxy-3,5-dimethoxyphenyl)methanamine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Respiratory Protection:

- For aerosol exposure, use P95 respirators (US) or EN 143-compliant masks (EU) .

- Storage:

- Emergency Measures:

Basic: What synthetic routes are reported for preparing this compound?

Answer:

A common multi-step approach involves:

Substituted Benzaldehyde Intermediate:

- Start with 4-hydroxy-3,5-dimethoxybenzaldehyde. Introduce ethoxy via alkylation (e.g., ethyl bromide/K₂CO₃ in acetone) .

Reductive Amination:

- Convert the aldehyde to an amine using reagents like NaBH₃CN or LiAlH₄ in anhydrous THF .

Purification:

- Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization (ethanol/water) to isolate the product .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer:

- Cross-Validation:

- Crystallography:

- Case Example:

Advanced: What computational methods predict the collision cross-section (CCS) and structural dynamics of derivatives?

Answer:

- Ion Mobility Spectrometry (IMS):

- Predict CCS values using tools like MOBCAL. Example for a derivative (CID 3068785):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 308.12 | 169.9 |

| [M+Na]⁺ | 330.11 | 181.1 |

| [M-H]⁻ | 306.11 | 172.1 |

- Validate with experimental IMS data to refine force fields .

Advanced: How do ethoxy/methoxy substituents influence the amine group’s reactivity?

Answer:

- Electronic Effects:

- Steric Hindrance:

- 3,5-dimethoxy substitution creates steric bulk, slowing nucleophilic reactions (e.g., acylation) .

- Reactivity Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。